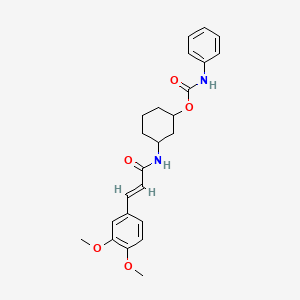

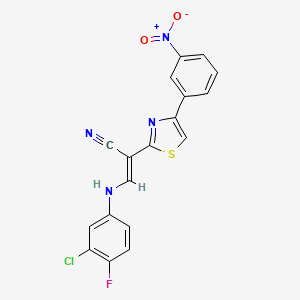

(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an indole group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole”, also known as “(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone”.

Antimicrobial Agents

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole: has shown potential as an antimicrobial agent. The oxadiazole moiety is known for its antimicrobial properties, which can be effective against a range of bacterial and fungal pathogens . This makes the compound a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Research

The compound’s structure suggests it could be explored for anticancer properties. The indole ring is a common feature in many anticancer agents, and the addition of the oxadiazole group may enhance its efficacy. Research could focus on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Applications

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole: may also have anti-inflammatory properties. Compounds containing oxadiazole rings have been studied for their ability to reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response . This could lead to new treatments for chronic inflammatory diseases.

Antiviral Agents

The compound could be investigated for antiviral activity. Oxadiazoles have been reported to possess antiviral properties, which could be harnessed to develop treatments for viral infections such as influenza, HIV, and even emerging viral threats . The unique structure of this compound might offer a novel mechanism of action against viruses.

Drug Delivery Systems

Finally, the compound could be explored for use in drug delivery systems. Its unique chemical structure might allow it to serve as a carrier for other therapeutic agents, improving their stability, bioavailability, and targeted delivery to specific tissues or cells.

These applications highlight the diverse potential of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole in scientific research, making it a promising candidate for further study in various fields of medicine and pharmacology.

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Oxadiazoles: moiety to synthesis and utilize 5- (3-Cyclopropyl- [1,2,4]oxadiazol-5-yl)-1 - Sigma-Aldrich 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic : Oxadiazoles: moiety to synthesis and utilize : A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents : 5- (3-Cyclopropyl- [1,2,4]oxadiazol-5-yl)-1 - Sigma-Aldrich : 2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic

properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(16-11-14-3-1-2-4-15(14)20-16)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,11-13,20H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHHFGRQSHQDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)

![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)

![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)